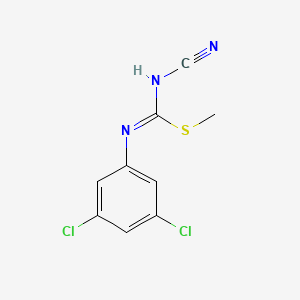
4-Methyl-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3H-pyrazol-3-one is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid . Another method involves the use of terminal alkynes with aromatic aldehydes and molecular iodine .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents such as bromine to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents in solvents like DMSO.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like aryl halides in the presence of copper powder.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4-Methyl-3H-pyrazol-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
4-Methyl-3H-pyrazol-3-one exerts its effects primarily by inhibiting the enzyme alcohol dehydrogenase. It forms a ternary complex with the enzyme and its coenzyme NAD+, thereby preventing the conversion of methanol and ethylene glycol to their toxic metabolites . This inhibition is highly effective, with a binding affinity significantly greater than that of the toxic alcohols .
Comparación Con Compuestos Similares
Pyrazole: The parent compound with a similar ring structure but without the methyl group.
3,5-Dimethylpyrazole: Another derivative with two methyl groups, offering different reactivity and applications.
5-Aminopyrazole: Known for its use in synthesizing condensed heterocyclic systems.
Uniqueness: 4-Methyl-3H-pyrazol-3-one is unique due to its specific inhibition of alcohol dehydrogenase, making it a crucial compound in medical treatments for poisoning. Its versatility in undergoing various chemical reactions also sets it apart from other pyrazole derivatives .
Propiedades
Fórmula molecular |
C4H4N2O |
|---|---|
Peso molecular |
96.09 g/mol |
Nombre IUPAC |
4-methylpyrazol-3-one |
InChI |
InChI=1S/C4H4N2O/c1-3-2-5-6-4(3)7/h2H,1H3 |
Clave InChI |
WNRVXVWPXKDOEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-hydroxy-2-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, ethyl ester](/img/structure/B8430369.png)






![5-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B8430433.png)

![6-Methyl-4-(methylthio)-imidazo[1,5-d]-as-triazine](/img/structure/B8430448.png)



